

# Protocol for Determining Ciprofloxacin Susceptibility in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the susceptibility of bacterial isolates to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for use by qualified personnel in a laboratory setting.

### Introduction

Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Determining the minimum inhibitory concentration (MIC) of ciprofloxacin against a bacterial isolate is crucial for understanding its potential efficacy. This document outlines three primary methods for susceptibility testing: Broth Microdilution, Agar Dilution, and Disk Diffusion (Kirby-Bauer).

# Data Presentation: Interpretive Criteria for Ciprofloxacin

The susceptibility of a bacterial isolate to ciprofloxacin is determined by comparing the MIC or the zone of inhibition to the clinical breakpoints established by standards organizations like



CLSI and EUCAST. These breakpoints categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). Note that breakpoints can vary depending on the bacterial species and the standards being followed. Recent updates to CLSI breakpoints for Enterobacteriaceae have aimed to align more closely with EUCAST standards.[1][2]

Table 1: CLSI and EUCAST Breakpoints for Ciprofloxacin against select Enterobacteriaceae (e.g., Escherichia coli)

| Category         | CLSI (M100)<br>MIC (µg/mL) | EUCAST MIC<br>(µg/mL) | CLSI Disk<br>Diffusion (5 µg<br>disk) Zone<br>Diameter (mm) | EUCAST Disk<br>Diffusion (5 μg<br>disk) Zone<br>Diameter (mm) |
|------------------|----------------------------|-----------------------|-------------------------------------------------------------|---------------------------------------------------------------|
| Susceptible (S)  | ≤ 0.25[3]                  | ≤ 0.5                 | ≥ 21[4][5]                                                  | ≥ 22                                                          |
| Intermediate (I) | 0.5                        | -                     | 16-20[4][5]                                                 | -                                                             |
| Resistant (R)    | ≥ 1[3]                     | > 0.5                 | ≤ 15[4][5]                                                  | < 22                                                          |

Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables.[2][6] The "Intermediate" category in CLSI guidelines may suggest that the antibiotic may be effective in body sites where it is concentrated or when a higher dosage is used.[7] EUCAST has largely moved away from the intermediate category for many antibiotic-bug combinations.[8]

## **Quality Control**

Routine quality control is essential to ensure the accuracy and precision of susceptibility testing. This is performed by testing reference strains with known susceptibility patterns.

Table 2: Quality Control Strains for Ciprofloxacin Susceptibility Testing



| Quality Control<br>Strain                | Method                                  | Acceptable MIC<br>Range (μg/mL) | Acceptable Zone<br>Diameter Range<br>(mm) |
|------------------------------------------|-----------------------------------------|---------------------------------|-------------------------------------------|
| Escherichia coli<br>ATCC® 25922          | Broth<br>Microdilution/Agar<br>Dilution | 0.004 - 0.016                   | -                                         |
| Escherichia coli<br>ATCC® 25922          | Disk Diffusion                          | -                               | 30 - 40[9]                                |
| Pseudomonas<br>aeruginosa ATCC®<br>27853 | Broth<br>Microdilution/Agar<br>Dilution | 0.25 - 1                        | -                                         |
| Pseudomonas<br>aeruginosa ATCC®<br>27853 | Disk Diffusion                          | -                               | 25 - 33[9]                                |
| Staphylococcus<br>aureus ATCC® 29213     | Broth<br>Microdilution/Agar<br>Dilution | 0.12 - 0.5[10]                  | -                                         |
| Staphylococcus<br>aureus ATCC® 25923     | Disk Diffusion                          | -                               | 22 - 30[9]                                |

# **Experimental Protocols**Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a gold standard.[11]

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Ciprofloxacin stock solution



- · Bacterial isolate, pure culture grown overnight
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

#### Procedure:

- Prepare Ciprofloxacin Dilutions: Prepare serial two-fold dilutions of ciprofloxacin in CAMHB
  in the microtiter plate.[12] The final concentration range should typically span from 0.008 to
  64 μg/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) should
  be included.
- Prepare Inoculum: Select 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate, except for the sterility control well.
- Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.[12]





#### Click to download full resolution via product page

#### **Broth Microdilution Workflow**

## **Agar Dilution Method**

This method is also considered a gold standard and involves incorporating the antibiotic into the agar medium.[13]

#### Materials:

- Mueller-Hinton Agar (MHA)
- · Ciprofloxacin stock solution
- Bacterial isolate, pure culture grown overnight
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Inoculator (e.g., Steers replicator)
- Petri dishes
- Incubator (35°C ± 2°C)

#### Procedure:

 Prepare Agar Plates: Prepare a series of MHA plates each containing a specific concentration of ciprofloxacin.[13] This is done by adding the appropriate volume of



ciprofloxacin stock solution to molten MHA before pouring the plates. A growth control plate (no antibiotic) must also be prepared.

- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
- Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum of approximately 10<sup>4</sup> CFU per spot is recommended.[13] Multiple isolates can be tested on the same plate.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ciprofloxacin that prevents the growth of the bacterial isolate.[12][13]



Click to download full resolution via product page

Agar Dilution Workflow

## **Disk Diffusion (Kirby-Bauer) Method**

This is a widely used, simple, and cost-effective method for susceptibility testing.[11]

#### Materials:

- Mueller-Hinton Agar (MHA) plates (150 mm)
- Ciprofloxacin disks (5 μg)
- Bacterial isolate, pure culture grown overnight



- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps or disk dispenser
- Incubator (35°C ± 2°C)
- · Ruler or caliper

#### Procedure:

- Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
- Inoculate Plate: Dip a sterile cotton swab into the adjusted suspension.[14] Squeeze out
  excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of
  the MHA plate three times, rotating the plate approximately 60 degrees after each application
  to ensure even distribution.
- Apply Disks: Aseptically apply a 5 μg ciprofloxacin disk to the surface of the inoculated agar plate.[14] Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]
- Reading Results: Measure the diameter of the zone of inhibition (the area of no growth)
  around the disk in millimeters.[14] Interpret the result as susceptible, intermediate, or
  resistant by comparing the zone diameter to the established breakpoints (see Table 1).



Click to download full resolution via product page

Disk Diffusion Workflow

## **Interpretation of Results**



The final step in susceptibility testing is the interpretation of the raw data (MIC value or zone diameter) into a categorical result. This process is guided by the clinical breakpoints.



Click to download full resolution via product page

#### Interpretation of Susceptibility

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]







- 5. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. chainnetwork.org [chainnetwork.org]
- 8. ovid.com [ovid.com]
- 9. cms.gov [cms.gov]
- 10. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Agar dilution Wikipedia [en.wikipedia.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- To cite this document: BenchChem. [Protocol for Determining Ciprofloxacin Susceptibility in Bacterial Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669077#protocol-for-testing-ciprofloxacin-susceptibility-in-bacterial-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com